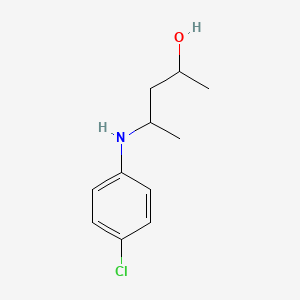
4-(4-Chloroanilino)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloroanilino)pentan-2-ol is an organic compound characterized by the presence of a chloroaniline group attached to a pentanol backbone
Méthodes De Préparation
The synthesis of 4-(4-Chloroanilino)pentan-2-ol typically involves the reaction of 4-chloroaniline with pentan-2-ol under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
4-(4-Chloroanilino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Applications De Recherche Scientifique
4-(4-Chloroanilino)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(4-Chloroanilino)pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways
Comparaison Avec Des Composés Similaires
4-(4-Chloroanilino)pentan-2-ol can be compared with other similar compounds, such as:
4-Phenylpentan-2-ol: This compound has a phenyl group instead of a chloroaniline group, leading to different chemical properties and reactivity.
4-(4-Bromoanilino)pentan-2-ol:
4-(4-Methoxyanilino)pentan-2-ol: The methoxy group can influence the compound’s solubility and reactivity compared to the chloroaniline derivative.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Propriétés
Numéro CAS |
927182-88-5 |
|---|---|
Formule moléculaire |
C11H16ClNO |
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
4-(4-chloroanilino)pentan-2-ol |
InChI |
InChI=1S/C11H16ClNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-6,8-9,13-14H,7H2,1-2H3 |
Clé InChI |
KLMQKNPISMLAKM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


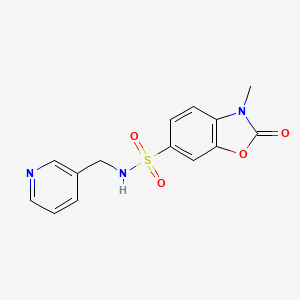

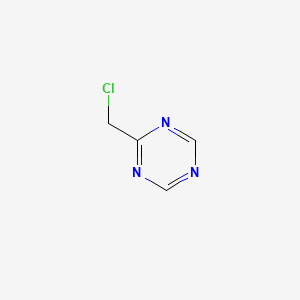

![trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14171341.png)
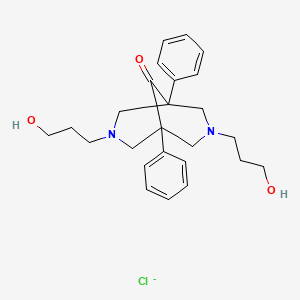
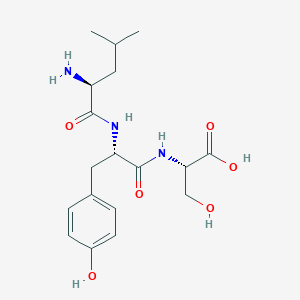
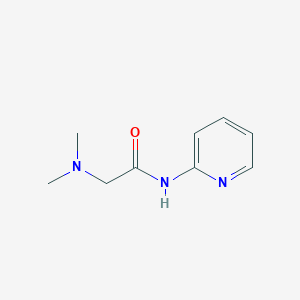

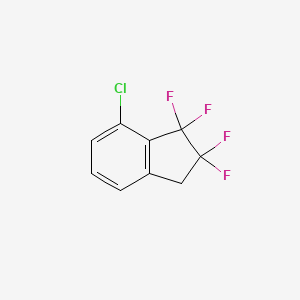
![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)
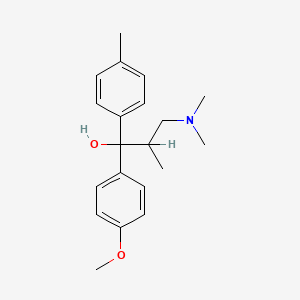

![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
